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Compound of Interest

Compound Name: BMS 195614

CAS No.: 253310-42-8

Cat. No.: B1663719

Get Quote

Technical Support Center: BMS-195614
Optimization Guide
Product Identity: BMS-195614 (CAS: 182135-66-6) Pharmacological Class: Selective Retinoic

Acid Receptor Alpha (RAR

) Antagonist Primary Application: Modulation of retinoid signaling in stem cell differentiation,
oncology, and reproductive biology.

Module 1: Critical Handling & Solubility (The
Foundation)
Senior Scientist Note:In 80% of reported "assay failures" regarding BMS-195614, the root

cause is not the compound's potency, but improper handling of its retinoid-like structure. This

molecule is hydrophobic and photolabile. Ignoring these physical properties renders the most

precise pipetting irrelevant.
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BMS-195614 is practically insoluble in water.[1] You must use an organic solvent carrier

(DMSO) before introducing it to aqueous media.

Parameter Specification Technical Rationale

Primary Solvent DMSO (Anhydrous)

Soluble up to 25-50 mM.

Ethanol is a poor alternative

(lower solubility limits).

Stock Concentration 10 mM recommended
Allows for >1:1000 dilution to

keep final DMSO <0.1%.

Light Exposure Strictly Avoid

Retinoid structures

isomerize/degrade under

UV/white light. Use amber

vials.

Storage (Solid) -20°C (Desiccated) Hydrolysis risk.

Storage (Solution) -80°C (Aliquot)
Avoid freeze-thaw cycles.[2]

Stable for ~6 months at -80°C.

The "Crash-Out" Prevention Workflow
When moving from DMSO stock to aqueous culture media, precipitation is the primary enemy.

Pre-warm Media: Ensure culture media is at 37°C. Adding cold DMSO stock to cold media

increases precipitation risk.

Vortex Immediately: Do not let the DMSO drop sit on the media surface. Vortex or pipette

vigorously during addition.

Step-Down Dilution (Optional for High Doses): If aiming for >5

M (rare), dilute 10 mM stock

100

M intermediate in PBS
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Final Media.

Module 2: Dose-Response Optimization Strategy
Scientific Context: BMS-195614 is a highly potent antagonist with a

of ~2.5 nM for RAR

.[3] However, cellular

values are invariably higher than cell-free

values due to membrane permeability and serum protein binding (albumin sequestration).

Recommended Concentration Ranges
Experiment Type Starting Range Kinetic Window Notes

Reporter Assays (e.g.,

RARE-Luciferase)
10 nM – 100 nM 12 – 24 Hours

High sensitivity. Direct

readout of

transcriptional

blockade.

Stem Cell

Differentiation

100 nM – 1

M
3 – 7 Days

Requires sustained

blockade. Media

changes must

replenish compound

every 48h.

Spermatogenesis

Inhibition (Ex Vivo)

1

M – 10

M

>7 Days

Tissue penetration is

the limiting factor

here.

Experimental Workflow: Determining Your Optimal
Do not rely on literature values alone; cell density and serum concentration shift the curve.

Seed Cells: 24 hours prior to ensure adherence.
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Agonist Challenge: You cannot measure antagonism without an agonist. Co-treat with 10 nM

– 100 nM All-trans Retinoic Acid (ATRA).

Antagonist Titration: Treat with BMS-195614 in a log-scale dilution (e.g., 0.1 nM, 1 nM, 10

nM, 100 nM, 1

M).

Readout: Measure reduction in ATRA-induced differentiation markers (e.g., Cyp26a1

expression).

Module 3: Troubleshooting & FAQs
Q1: My cells are dying at 10 M. Is BMS-195614 toxic?
Diagnosis: Likely "Solvent Toxicity" or "Off-Target Effects." Solution: Check your DMSO control.

If you used a 10 mM stock to reach 10

M, your final DMSO is 0.1% (usually safe). If you used a 1 mM stock, your DMSO is 1% (toxic
to sensitive lines like iPSCs). Corrective Action: Increase stock concentration to lower solvent
volume.

Q2: I see no inhibition of differentiation, even at 1 M.
Diagnosis: Photodegradation or Serum Binding. Solution:

Light Check: Did you handle the stock under normal hood lights? Repeat in low light.

Serum Check: High FBS (10-20%) binds lipophilic drugs. Try reducing serum to 2-5% or use

a serum-free defined medium to verify activity.

Q3: How do I prove the effect is specifically RAR
mediated?
Diagnosis: Need for negative/positive controls. Solution:

Negative Control: Use BMS-195614 alone (should have no effect without retinoids present,

as it is a neutral antagonist).
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Specificity Control: Compare with BMS-189453 (Pan-RAR antagonist). If BMS-195614 (RAR

specific) mimics the Pan-RAR effect, your phenotype is RAR

-driven.

Module 4: Mechanism & Workflow Visualization
Mechanism of Action: The Transcriptional Blockade
BMS-195614 functions by binding the RAR

pocket, inducing a conformational change that prevents the recruitment of Co-Activators (CoA),
thereby silencing Retinoic Acid Response Elements (RARE).

Figure 1: BMS-195614 Mechanism of Action (Molecular Antagonism)
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Experimental Workflow: Serial Dilution Protocol
Standardizing the dilution process is critical to avoid "sawtooth" data in dose-response curves.
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Figure 2: Recommended Serial Dilution Workflow for IC50 Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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